molecular formula C10H10O2 B074854 alpha-Methylcinnamic acid CAS No. 1199-77-5

alpha-Methylcinnamic acid

Cat. No. B074854
CAS RN: 1199-77-5
M. Wt: 162.18 g/mol
InChI Key: XNCRUNXWPDJHGV-BQYQJAHWSA-N
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Description

Synthesis Analysis

The synthesis of alpha-Methylcinnamic acids can be achieved through several methods. One efficient approach is the stereoselective synthesis starting from unmodified Baylis-Hillman adducts. This method involves the reduction of methyl-3-hydroxy-3-aryl-2-methylenepropanoates with an I2/NaBH4 reagent system at room temperature, followed by hydrolysis. This procedure has proven to be effective not only for the synthesis of alpha-Methylcinnamic acids but also for the synthesis of significant compounds like LK-903, a highly active hypolipidemic agent (Das et al., 2006). Another method involves the stereoselective synthesis via nucleophilic addition of hydride ion from sodium borohydride to methyl 3-acetoxy-3-aryl-2-methylenepropanoates, followed by hydrolysis and crystallization (Basavaiah et al., 1999).

Molecular Structure Analysis

The molecular structure of alpha-Methylcinnamic acids and their esters have been studied extensively. Crystallographic studies reveal the conformations of stereoisomers of alpha-arylcinnamic acids and their esters, highlighting the impact of the alpha-methyl group on the molecular geometry. In the E forms, the plane of the alpha-aryl substituent is approximately perpendicular to the rest of the molecule, whereas in the Z forms, significant twists are observed, indicating the influence of the substituents on the overall molecular conformation (Stomberg et al., 2001).

Scientific Research Applications

1. Enantioselective Hydrogenation

  • Application Summary: Alpha-Methylcinnamic acid (MCA) is used in the study of enantioselective hydrogenation over Pd/Al2O3. This process is important in the production of enantiopure chemicals, which are crucial in the manufacture of pharmaceuticals, agrochemicals, and fragrances .
  • Methods of Application: The enantioselective hydrogenation of MCA is carried out over a cinchonidine modified 5 wt% Pd/Al2O3 in a liquid batch reactor. The reaction activity and enantioselectivity towards the ® product are strongly solvent dependent. The reaction is zero order in hydrogen pressure and first order in MCA .
  • Results: The presence of cinchonidine does not affect the reaction order with respect to either acid or H2 pressure, but has a significant inhibiting effect on the reaction rate. The catalyst exhibits stable activity during the reaction with no sign of deactivation .

2. Histone Deacetylase (HDAC) Inhibition

  • Application Summary: Alpha-Methylhydrocinnamic acid is used in the study of histone deacetylase (HDAC) inhibitors. HDAC inhibitors are a class of compounds that interfere with the function of HDAC, and have potential therapeutic applications in cancer treatment .
  • Results: The specific results or outcomes of this application are not provided in the source .

Safety And Hazards

Alpha-Methylcinnamic acid is classified as a skin irritant and an eye irritant . If inhaled or ingested, it is recommended to move the person into fresh air and give artificial respiration if necessary . In case of skin contact, it is advised to wash off with soap and plenty of water . If it comes in contact with the eyes, they should be rinsed cautiously with water for several minutes . It is also recommended to wear protective equipment such as gloves and eyeshields when handling this compound .

properties

IUPAC Name

(E)-2-methyl-3-phenylprop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-8(10(11)12)7-9-5-3-2-4-6-9/h2-7H,1H3,(H,11,12)/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNCRUNXWPDJHGV-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901044462
Record name (E)-2-Methylcinnamic acid
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Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Light yellow powder; [Sigma-Aldrich MSDS]
Record name alpha-Methylcinnamic acid
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Product Name

alpha-Methylcinnamic acid

CAS RN

1199-77-5, 1895-97-2
Record name alpha-Methylcinnamic acid
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Record name 2-Methyl-3-phenyl-2-propenoic acid
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Record name (E)-2-Methylcinnamic acid
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Record name α-methylcinnamic acid
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Record name 2-Methyl-3-phenyl-2-propenoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
19
Citations
Z Geng, Y Liu, L Guo, L Wu, H Chai… - Hua xi yi ke da xue xue …, 1995 - europepmc.org
The effects of 2-chloro-4-bromo-alpha-methylcinnamic acid sodium (SC1001 Na) on neuromuscular transmission were tested by means of intracellular recordings in isolated sciatic …
Number of citations: 2 europepmc.org
Y Liu, L Guo, L Wu, Z Geng, H Chai… - Hua xi yi ke da xue xue …, 1995 - europepmc.org
The effects of 2-Chloro-4-Bromo-alpha-Methylcinnamic acid sodium (SC1001 Na) and some channel antagonists on the action potential (AP) and the resting potential (RP) were tested …
Number of citations: 3 europepmc.org
AD Roth - 1989 - elibrary.ru
… X-ray structure determinations of the salts of $\alpha$-methylcinnamic acid with guanidine and amidine bases were carried out and the formation of double salt bridges between the …
Number of citations: 0 elibrary.ru
Q Xu, Y Bai, X Zhao, M Ren, S Wang, F Kong - Industrial Crops and …, 2021 - Elsevier
Based on the application of alkali lignin polymer modification, not only can the alkali lignin green treatment be realized, but also the dependence on petroleum-based materials can be …
Number of citations: 17 www.sciencedirect.com
TRE Panel, D Belsito, D Bickers, M Bruze… - Food and chemical …, 2011 - Elsevier
… While alpha-methylcinnamic acid undergoes oxidation to benzoic acid, alpha-ethyl- and alpha-propylcinnamic acids are excreted unchanged (Carter, 1941). alpha-Ethylcinnamic …
Number of citations: 15 www.sciencedirect.com
A Mattia, GI Sipes - World Health Organ. Tech. Rep. Ser., 2001 - inchem.org
… the urine of dogs given either alpha-methylcinnamic acid or alpha-methylphenylpropionic acid (… While alpha-methylcinnamic acid undergoes oxidation to benzoic acid, alpha-ethyl- and …
Number of citations: 1 inchem.org
A Saaret, A Balaikaite, D Leys - The Enzymes, 2020 - Elsevier
… A DFT study comparing the decarboxylation of alpha-methylcinnamic acid to the inhibitor … DFT study of the decarboxylation of alpha-methylcinnamic acid suggested that the reaction …
Number of citations: 8 www.sciencedirect.com
O Koyuturk - 2012 - mysite.science.uottawa.ca
Nowadays, high throughput screening is a widely used application for drug discovery. Combining that technique with data mining provides better understanding on behaviors of …
Number of citations: 0 mysite.science.uottawa.ca
AB Shortt - 1982 - search.proquest.com
… Five substrates (atropic acid, itaconic acid, (E)-alpha-methylcinnamic acid, (E)-beta-methylcinnamic acid, and (Z)-alpha-acetamidocinnamic acid) were hydrogenated using …
Number of citations: 3 search.proquest.com
ON BUBEL, VS Bezborodov… - ZHURNAL …, 1979 - MEZHDUNARODNAYA KNIGA 39 …
Number of citations: 2

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